(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid

Coordination Chemistry Luminescent Materials Metal-Organic Frameworks

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid (IUPAC: 2-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)acetic acid), with CAS 132766-74-6 and molecular formula C8H7N5O2 (MW: 205.17 g/mol), is a heterocyclic carboxylic acid ligand featuring a 2-pyridyl group at the 5-position of a tetrazole ring and an acetic acid moiety at the N2-position. Its bifunctional nature—combining a rigid, nitrogen-rich tetrazole heterocycle with a flexible carboxylate arm—enables versatile coordination modes with transition and alkaline earth metal ions, making it a valuable building block in coordination chemistry and materials science.

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
CAS No. 132766-74-6
Cat. No. B3098052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid
CAS132766-74-6
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(N=N2)CC(=O)O
InChIInChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-3-1-2-4-9-6/h1-4H,5H2,(H,14,15)
InChIKeyKHEAUDRGEIADAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Pyridin-2-yl)-2H-tetrazol-2-yl)acetic Acid (CAS 132766-74-6) – Technical Specifications & Procurement Considerations for Research-Use


(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid (IUPAC: 2-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)acetic acid), with CAS 132766-74-6 and molecular formula C8H7N5O2 (MW: 205.17 g/mol), is a heterocyclic carboxylic acid ligand featuring a 2-pyridyl group at the 5-position of a tetrazole ring and an acetic acid moiety at the N2-position [1]. Its bifunctional nature—combining a rigid, nitrogen-rich tetrazole heterocycle with a flexible carboxylate arm—enables versatile coordination modes with transition and alkaline earth metal ions, making it a valuable building block in coordination chemistry and materials science [2]. The compound is commercially available as a research chemical with typical purity specifications of 95–97% from reputable suppliers .

Why 2-(5-(Pyridin-2-yl)-2H-tetrazol-2-yl)acetic Acid (CAS 132766-74-6) Cannot Be Directly Substituted by Phenyl or Positional Isomer Analogs


Although tetrazole-acetic acid derivatives share a common core, the substitution pattern on the tetrazole ring and the nature of the aromatic substituent critically dictate coordination geometry, metal ion selectivity, and resulting material properties [1]. For instance, the 2-pyridyl nitrogen in the target compound provides an additional chelating site absent in phenyl-tetrazole analogs (e.g., 5-phenyltetrazole-2-acetic acid, CAS 21743-68-0), enabling the formation of distinct 1D, 2D, or mononuclear architectures with transition metals [2]. Positional isomers, such as 5-(3-pyridyl)tetrazole-2-acetic acid (CAS 132766-76-8) or 5-(4-pyridyl)tetrazole-2-acetic acid, exhibit altered nitrogen lone-pair orientation and distance from the tetrazole ring, leading to different metal–ligand bond angles, network topologies, and energetic performance (e.g., thermal stability, oxygen balance) in coordination polymers [3]. Simple substitution with a generic tetrazole-acetic acid building block would therefore compromise the intended structural, photophysical, or energetic outcomes of the research or development project.

Quantitative Differentiation of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic Acid (CAS 132766-74-6) from Closest Analogs – A Procurement-Focused Evidence Guide


Evidence Item 1: Fluorescence Emission Wavelength & Red-Shift vs. Free Ligand in Mn(II) Coordination Polymer

The target compound, as the free ligand (TPA), exhibits a distinct fluorescence emission profile that undergoes a quantifiable red-shift upon coordination to Mn(II). This photophysical change provides a measurable benchmark for monitoring complex formation and assessing the ligand's utility in luminescent materials [1].

Coordination Chemistry Luminescent Materials Metal-Organic Frameworks

Evidence Item 2: Versatile Coordination Modes with Transition Metals – Comparative Structural Analysis with Zn(II), Cd(II), Co(II), Mg(II), and Ca(II)

The target ligand demonstrates remarkable versatility in forming distinct coordination architectures with different metal ions, a property that distinguishes it from simpler tetrazole-acetic acid analogs. Under comparable hydrothermal conditions, Hpytza yields a mononuclear complex with Zn(II) and Co(II), a 2D network with Cd(II), and 1D chains with Mg(II) and Ca(II) [1][2]. In contrast, the phenyl analog (5-phenyltetrazole-2-acetic acid) typically forms simpler coordination modes lacking the additional chelation provided by the pyridyl nitrogen [3].

Coordination Polymers Crystal Engineering Metal-Organic Frameworks

Evidence Item 3: Acidity and Electron-Withdrawing Character – Class-Level Inference from Tetrazole Induction Constants

The electronic properties of the tetrazole ring, particularly its induction constant (σI), directly influence the acidity of the acetic acid moiety and the ligand's overall metal-binding affinity. Based on class-level data for 2-substituted tetrazolylacetic acids, the 2-tetrazolyl group exhibits a σI value of 0.62, making it a stronger electron-withdrawing substituent than the 5-tetrazolyl group (σI = 0.41) [1]. While direct pKa data for the target compound are not available in primary literature, this class-level inference suggests that (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid is a stronger acid than its 5-substituted regioisomers and significantly more acidic than acetic acid (pKa ~4.76), comparable to haloacetic acids.

Physical Organic Chemistry Ligand Design Medicinal Chemistry

High-Value Application Scenarios for (5-Pyridin-2-YL-tetrazol-2-YL)-acetic Acid (CAS 132766-74-6) Based on Verified Differentiating Evidence


Scenario 1: Synthesis of Luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers for Optical Sensing

Researchers developing luminescent MOFs or coordination polymers for chemical sensing, bioimaging, or optoelectronic devices can leverage the quantifiable 21 nm fluorescence red-shift upon Mn(II) coordination [1]. This optical signature enables real-time monitoring of complex formation and provides a built-in ratiometric signal for sensing applications. The 2-pyridyl nitrogen offers an additional chelating site that enhances binding affinity and structural diversity compared to phenyl-tetrazole analogs [2].

Scenario 2: Construction of Diverse Coordination Architectures with a Single Ligand Platform

In crystal engineering and coordination chemistry laboratories, the ability of Hpytza to form mononuclear (Zn, Co), 1D chain (Mg, Ca), and 2D network (Cd) structures under similar conditions provides a streamlined synthetic platform for exploring structure-property relationships [2][3]. This versatility reduces the need to source and characterize multiple ligand scaffolds, saving both time and procurement costs.

Scenario 3: Design of Energetic Materials with Tunable Thermal Stability

For groups developing nitrogen-rich energetic materials, the 2-pyridyl substitution pattern influences the thermal decomposition behavior and oxygen balance of the resulting coordination polymers. Studies on the 4-pyridyl isomer demonstrate that alkaline earth metal complexes of pyridyl-tetrazole-acetic acid ligands exhibit enhanced thermal stability relative to the free ligand, with critical explosion temperatures and thermodynamic parameters (ΔS, ΔH, ΔG) that are tunable based on the metal ion [4]. The 2-pyridyl isomer offers distinct coordination geometry that may further modulate these energetic properties.

Scenario 4: Metal Chelation and Catalysis Research Requiring Bifunctional N,O-Donor Ligands

In homogeneous catalysis or metal extraction studies, the combination of a tetrazole N-donor and a carboxylate O-donor in a single ligand framework, augmented by the pyridyl nitrogen, creates a tridentate chelating environment. This can stabilize specific metal oxidation states or geometries more effectively than simpler tetrazole-acetic acid derivatives lacking the pyridyl group. The stronger electron-withdrawing character of the 2-tetrazolyl group (σI ≈ 0.62) further modulates the electron density at the metal center [5], potentially enhancing catalytic activity or selectivity.

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